molecular formula C7H12F3N B12435521 2-Methyl-3-(trifluoromethyl)piperidine

2-Methyl-3-(trifluoromethyl)piperidine

Cat. No.: B12435521
M. Wt: 167.17 g/mol
InChI Key: ZIAWRZNFUGPXRN-UHFFFAOYSA-N
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Description

2-Methyl-3-(trifluoromethyl)piperidine is a chemical compound characterized by the presence of a piperidine ring substituted with a methyl group at the second position and a trifluoromethyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(trifluoromethyl)piperidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-methyl-3-(trifluoromethyl)amine with suitable reagents can lead to the formation of the desired piperidine derivative .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-(trifluoromethyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2-Methyl-3-(trifluoromethyl)piperidine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(trifluoromethyl)piperidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily diffuse into cells and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Methyl-3-(trifluoromethyl)piperidine is unique due to the combination of the piperidine ring and the trifluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H12F3N

Molecular Weight

167.17 g/mol

IUPAC Name

2-methyl-3-(trifluoromethyl)piperidine

InChI

InChI=1S/C7H12F3N/c1-5-6(7(8,9)10)3-2-4-11-5/h5-6,11H,2-4H2,1H3

InChI Key

ZIAWRZNFUGPXRN-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCCN1)C(F)(F)F

Origin of Product

United States

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